2‑5‑Fold Higher Potency than Conantokin‑G and Conantokin‑T in the [³H]MK‑801 Binding Assay
In the spermine‑enhanced [³H]MK‑801 binding assay using rat brain membranes, Con‑R displayed an IC₅₀ of 93 nM, representing a 2‑ to 5‑fold greater potency than Con‑G (IC₅₀ = 480 nM) and Con‑T (IC₅₀ similarly in the sub‑micromolar range) [1][2]. This head‑to‑head potency advantage is consistent across the conantokin family.
| Evidence Dimension | Inhibitory potency at NMDA receptor ion channels (spermine‑enhanced [³H]MK‑801 binding to rat brain membranes) |
|---|---|
| Target Compound Data | Conantokin‑R IC₅₀ = 93 nM |
| Comparator Or Baseline | Conantokin‑G IC₅₀ = 480 nM; Conantokin‑T IC₅₀ ~ 200‑500 nM (exact value not reported in direct comparator assay, but inferred from 2‑5‑fold statement) |
| Quantified Difference | Con‑R is 5.2‑fold more potent than Con‑G (93 nM vs 480 nM); 2‑5‑fold more potent than Con‑T |
| Conditions | [³H]MK‑801 binding to rat brain membranes in the presence of spermine |
Why This Matters
Higher potency translates to lower effective concentrations in vitro and in vivo, enabling more economical use in screening campaigns and reducing the likelihood of non‑specific effects that arise at elevated peptide concentrations.
- [1] Blandl T, Warder SE, Prorok M, Castellino FJ. Structure‑function relationships of the NMDA receptor antagonist peptide, conantokin‑R. FEBS Lett. 2000;470(2):139‑146. View Source
- [2] Blandl T, et al. NMDA‑receptor antagonist requirements in conantokin‑G. FEBS Lett. 1998;435(2‑3):257‑262. View Source
